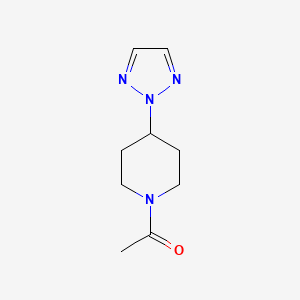
1-(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 1-(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)ethanone is a chemical that features a triazole ring, a common moiety in various pharmaceuticals and agrochemicals due to its unique properties and biological activities. Although the specific compound is not directly mentioned in the provided papers, similar structures are discussed, which can give insights into the chemistry of such compounds.
Synthesis Analysis
The synthesis of related triazole derivatives typically involves nucleophilic substitution reactions. For instance, the synthesis of 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one was achieved through the nucleophilic substitution of 2-chloro-1-(1-chlorocyclopropyl)ethanone and 1,2,4-triazole . This method could potentially be adapted for the synthesis of 1-(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)ethanone by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of triazole derivatives is often characterized using various spectroscopic techniques. For example, the single crystal structure of a related compound was determined using X-ray diffraction, and its molecular properties were investigated using Density Functional Theory (DFT) . These techniques could be applied to determine the molecular structure of 1-(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)ethanone and to predict its electronic properties.
Chemical Reactions Analysis
Triazole compounds can participate in various chemical reactions due to the presence of reactive functional groups. The triazole ring itself can act as a site for further chemical modifications. The papers provided do not detail specific reactions for the compound , but the methodologies used for similar compounds could be indicative of the types of reactions that 1-(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)ethanone might undergo .
Physical and Chemical Properties Analysis
The physical and chemical properties of triazole derivatives can be deduced from spectroscopic data and theoretical calculations. For instance, IR, NMR, and UV-Visible spectroscopy provide information on the vibrational and electronic structure of the molecule, which in turn can be related to its physical properties . The chemical properties, such as reactivity and stability, can be inferred from the molecule's ionization potential, electron affinity, electronegativity, and global chemical hardness . These analyses would be relevant for understanding the behavior of 1-(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)ethanone in various environments.
Scientific Research Applications
Synthesis and Characterization 1-(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)ethanone and its derivatives have been synthesized and characterized using various techniques, highlighting their potential for diverse biological and material applications. Govindhan et al. (2017) synthesized a related compound using click chemistry, characterized it through IR, NMR, MS studies, and explored its cytotoxicity and molecular docking for pharmacokinetic insights (Govindhan et al., 2017). Similarly, Said et al. (2020) reported an efficient microwave-assisted synthesis of a 1,2,3-triazole derivative, demonstrating the compound's structure through X-ray diffraction and highlighting its potential applications through Hirshfeld Surface Analysis (Said et al., 2020).
Biological Activities The triazole derivatives, including those related to 1-(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)ethanone, have shown promise in various biological activities. For example, Liu et al. (2007) synthesized new 1H-1,2,4-triazole derivatives and assessed their antibacterial and plant growth regulatory activities, finding that most compounds exhibited some level of activity (Liu et al., 2007). Additionally, Mermer et al. (2018) synthesized 1,2,4-triazole derivatives containing a piperazine nucleus and evaluated their antimicrobial, antioxidant, antiurease, and anti-α-glucosidase activities, demonstrating significant biological potential (Mermer et al., 2018).
Antifungal and Antimicrobial Properties Specific derivatives of 1-(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)ethanone have been explored for their antifungal and antimicrobial properties. Mao et al. (2013) synthesized novel pyrazole derivatives with moderate to excellent fungicidal activity against several pathogens (Mao et al., 2013). Bochao et al. (2017) developed 1,2,4-triazole derivatives and found that some compounds exhibited significant efficacy against both bacteria and fungi (Bochao et al., 2017).
Future Directions
The future directions for “1-(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)ethanone” and similar compounds could involve further exploration of their potential as inhibitors against carbonic anhydrase-II . Additionally, these compounds could be used as a structural optimization platform for the design and development of more selective and potent anticancer molecules .
properties
IUPAC Name |
1-[4-(triazol-2-yl)piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O/c1-8(14)12-6-2-9(3-7-12)13-10-4-5-11-13/h4-5,9H,2-3,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCIMCUBGBRTMSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)N2N=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2Z)-2-[(benzylamino)methylidene]-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B2551221.png)
![1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(4-chlorophenyl)ethanone](/img/structure/B2551222.png)
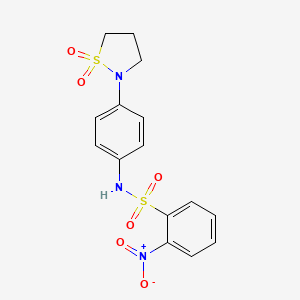
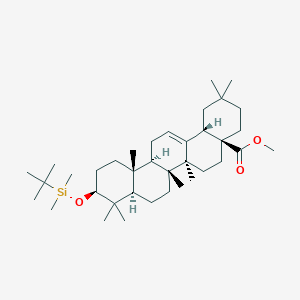
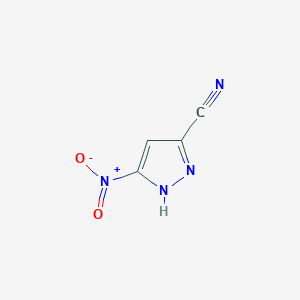
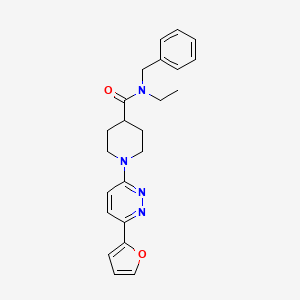
![[2-(2-Methylpropyl)pyrazol-3-yl]methanamine](/img/structure/B2551230.png)
![N-[1-(Cyclohexanecarbonyl)pyrrolidin-3-yl]prop-2-enamide](/img/structure/B2551232.png)
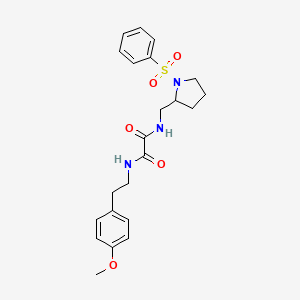
![N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-methoxynaphthalene-2-carboxamide](/img/structure/B2551236.png)
![Methyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-5-carboxylate](/img/structure/B2551237.png)


![1-[(4-Fluorophenyl)methyl]piperidin-4-one;hydrochloride](/img/structure/B2551243.png)